N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-17-4-3-5-19(16-17)25-11-13-26(14-12-25)32(28,29)21-10-15-31-22(21)23(27)24-18-6-8-20(30-2)9-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFTIGZAGEJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H25N3O4S2 and a molecular weight of 471.6 g/mol. Its structure features:
- Thiophene ring
- Piperazine moiety
- Sulfonyl group
These structural elements contribute to its unique chemical reactivity and biological activity, distinguishing it from similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine moiety is known for modulating receptor activity, which can influence physiological processes such as mood regulation and pain perception. The sulfonyl group potentially enhances binding affinity and selectivity for these targets, while the thiophene ring may engage in π-π interactions that stabilize the compound-receptor complex.
Neurotransmitter Receptor Interaction
Research indicates that the compound exhibits significant binding affinity for serotonin (5-HT) and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and neurological conditions. The modulation of these receptors can lead to alterations in neurotransmitter release, impacting mood and behavior.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated that derivatives of piperazine, including this compound, showed inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The IC50 values ranged from 8.9 μM to 40.24 μM, indicating a promising efficacy compared to standard treatments like acarbose .
Study 1: Neuropharmacological Assessment
A study evaluated the neuropharmacological effects of this compound in rodent models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered at specific doses (10 mg/kg). Behavioral assays such as the elevated plus maze and open field tests revealed significant anxiolytic effects compared to control groups.
Study 2: Antidiabetic Efficacy
In another study focusing on antidiabetic properties, the compound was tested against DPP-IV inhibition. The results showed that at concentrations of 50 μM, the compound achieved approximately 70% inhibition of enzyme activity, suggesting its potential as a therapeutic agent for managing type 2 diabetes .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Lacks thiophene; retains piperazine structure | Moderate receptor affinity |
| Compound B | Contains multiple aromatic rings | Limited biological activity |
| **this compound | Unique combination of thiophene, piperazine, sulfonamide | High receptor affinity; antidiabetic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
